molecular formula C12H8N2O2S B11803428 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1330752-84-5

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid

Katalognummer: B11803428
CAS-Nummer: 1330752-84-5
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: GPZSAZVMKJPKJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole Benzothiazole is known for its diverse biological activities, while pyrrole is a fundamental building block in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the benzothiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-aminobenzothiazole with an appropriate pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like phosphorus pentasulfide .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques. These methods aim to optimize yield and purity while minimizing production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrole rings .

Wissenschaftliche Forschungsanwendungen

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis by activating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its combined benzothiazole and pyrrole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1330752-84-5

Molekularformel

C12H8N2O2S

Molekulargewicht

244.27 g/mol

IUPAC-Name

4-(1,3-benzothiazol-2-yl)-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H8N2O2S/c15-12(16)8-6-13-5-7(8)11-14-9-3-1-2-4-10(9)17-11/h1-6,13H,(H,15,16)

InChI-Schlüssel

GPZSAZVMKJPKJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.